N-(2-chloro-4-fluorophenyl)-2-(pyridin-3-yl)acetamide
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Overview
Description
N-(2-chloro-4-fluorophenyl)-2-(pyridin-3-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring and a pyridinyl group attached to the acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-4-fluorophenyl)-2-(pyridin-3-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-4-fluoroaniline and 3-pyridinecarboxylic acid.
Amidation Reaction: The key step involves the formation of the amide bond. This can be achieved through a coupling reaction between 2-chloro-4-fluoroaniline and an activated ester derivative of 3-pyridinecarboxylic acid, such as its acid chloride or anhydride, in the presence of a base like triethylamine.
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or under reflux conditions.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of more efficient catalysts, continuous flow reactors, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-4-fluorophenyl)-2-(pyridin-3-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while hydrolysis can produce the corresponding carboxylic acid and amine.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: As a probe to study biological processes involving amide-containing compounds.
Medicine: Potential use in the development of pharmaceuticals, particularly as a scaffold for designing new drugs.
Industry: Use in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-chloro-4-fluorophenyl)-2-(pyridin-3-yl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through experimental studies and computational modeling.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-2-(pyridin-3-yl)acetamide
- N-(4-fluorophenyl)-2-(pyridin-3-yl)acetamide
- N-(2-chloro-4-methylphenyl)-2-(pyridin-3-yl)acetamide
Uniqueness
N-(2-chloro-4-fluorophenyl)-2-(pyridin-3-yl)acetamide is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of these substituents with the pyridinyl group may confer distinct properties compared to similar compounds.
Properties
Molecular Formula |
C13H10ClFN2O |
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Molecular Weight |
264.68 g/mol |
IUPAC Name |
N-(2-chloro-4-fluorophenyl)-2-pyridin-3-ylacetamide |
InChI |
InChI=1S/C13H10ClFN2O/c14-11-7-10(15)3-4-12(11)17-13(18)6-9-2-1-5-16-8-9/h1-5,7-8H,6H2,(H,17,18) |
InChI Key |
QDBUABPNRLEZIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CC(=O)NC2=C(C=C(C=C2)F)Cl |
Origin of Product |
United States |
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